12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene
Overview
Description
Dinaphtho[2,1-b:2’,3’-d]furan is an organic compound with the molecular formula C20H12O. It consists of two naphthalene units fused to a furan ring, forming a polycyclic aromatic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinaphtho[2,1-b:2’,3’-d]furan can be synthesized through various methods. One common approach involves the cyclization of 2,3-dihydroxynaphthalene in the presence of a strong acid, leading to the formation of the furan ring . Another method includes the use of palladium-catalyzed cross-coupling reactions to construct the polycyclic structure .
Industrial Production Methods
Industrial production of dinaphtho[2,1-b:2’,3’-d]furan typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Dinaphtho[2,1-b:2’,3’-d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinaphtho[2,1-b:2’,3’-d]furan-8,13-dione.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or alkyl groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
Dinaphtho[2,1-b:2’,3’-d]furan has diverse applications in scientific research:
Mechanism of Action
Dinaphtho[2,1-b:2’,3’-d]furan exerts its effects through various molecular targets and pathways:
Aryl Hydrocarbon Receptor-Mediated Activity: The compound can induce aryl hydrocarbon receptor-mediated activities, leading to changes in gene expression.
Estrogen Receptor-Mediated Activity: It can also modulate estrogen receptor-mediated activities, affecting cell proliferation and differentiation.
Comparison with Similar Compounds
Dinaphtho[2,1-b:2’,3’-d]furan can be compared with other similar compounds, such as:
Dinaphtho[2,1-b1’,2’-d]furan: Similar structure but different fusion pattern of the naphthalene units.
Dinaphtho[2,1-b2’,3’-d]furan-8,13-dione: An oxidized derivative with different chemical properties.
Conclusion
Dinaphtho[2,1-b:2’,3’-d]furan is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-2-7-15-12-19-17(11-14(15)6-1)20-16-8-4-3-5-13(16)9-10-18(20)21-19/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOUONCGDXYZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610658 | |
Record name | Dinaphtho[2,1-b:2',3'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204-91-1 | |
Record name | Dinaphtho(2,1-b:2',3'-d)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000204911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinaphtho[2,1-b:2',3'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DINAPHTHO(2,1-B:2',3'-D)FURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZO98EGH1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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